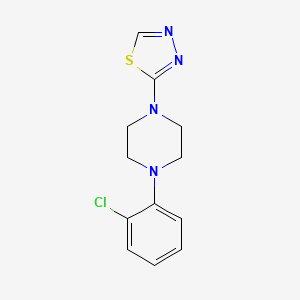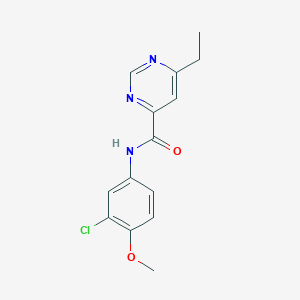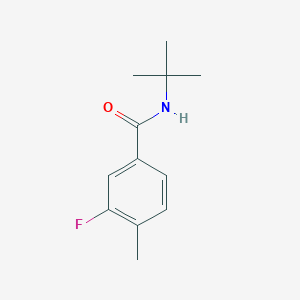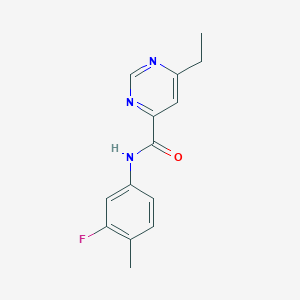![molecular formula C14H17F2NOS B15116109 4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B15116109.png)
4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide is a synthetic organic compound characterized by the presence of difluoro and methylsulfanyl groups attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluorocyclohexanone and 2-(methylsulfanyl)aniline.
Formation of Intermediate: The initial step involves the reaction of 4,4-difluorocyclohexanone with 2-(methylsulfanyl)aniline under controlled conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-difluoro-N-[2-(methylsulfanyl)phenyl]cyclohexane-1-carboxamide: shares similarities with other difluorocyclohexane derivatives and methylsulfanyl-substituted compounds.
2,4-difluoro-N-{[4-(methylsulfanyl)phenyl]methyl}aniline: Another compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17F2NOS |
|---|---|
Poids moléculaire |
285.35 g/mol |
Nom IUPAC |
4,4-difluoro-N-(2-methylsulfanylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17F2NOS/c1-19-12-5-3-2-4-11(12)17-13(18)10-6-8-14(15,16)9-7-10/h2-5,10H,6-9H2,1H3,(H,17,18) |
Clé InChI |
GJPOYSNQSNCRLB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1NC(=O)C2CCC(CC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2-oxazole-4-sulfonamide](/img/structure/B15116032.png)
![2-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15116056.png)

![N-[(oxolan-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15116063.png)

![2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15116075.png)

![[1-(3,5-Difluorobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B15116086.png)
![N-{1-[(2,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116087.png)

![5-chloro-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15116101.png)
![N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116108.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15116118.png)
